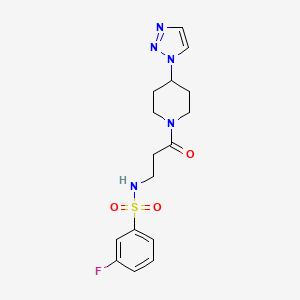

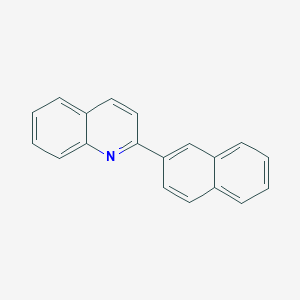

![molecular formula C21H19N5O3 B2728608 2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide CAS No. 1251678-44-0](/img/structure/B2728608.png)

2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are often synthesized for their potential antiviral and antimicrobial activities . The compound also contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are often used in medicinal chemistry .

Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure with a triazole ring fused to a pyrazine ring . It also has two methylphenyl groups and an acetamide group attached to it.Applications De Recherche Scientifique

Synthesis and Biological Activity

Insecticidal Applications : A study by Fadda et al. (2017) discusses the synthesis of various heterocycles incorporating a thiadiazole moiety, which demonstrates a methodology that could be relevant for synthesizing compounds similar to the chemical for insecticidal purposes against pests like Spodoptera littoralis. This highlights the compound's potential utility in agricultural pest management (Fadda et al., 2017).

Antimicrobial and Anticancer Activities : Riyadh et al. (2013) detail the synthesis of antipyrine-based heterocycles, which show both anticancer and antimicrobial activities. This suggests that structurally related compounds, including the specified acetamide derivative, may also possess similar bioactivities, indicating their potential in medical and pharmaceutical research (Riyadh et al., 2013).

Neuroprotective Agents : Falsini et al. (2019) explore 1,2,4-Triazolo[4,3-a]pyrazin-3-one derivatives for their dual antioxidant-human A2A adenosine receptor antagonistic properties, demonstrating significant neuroprotective potential in oxidative stress-related diseases. This underscores the broader pharmacological applications of triazolopyrazine derivatives, including the compound , in developing treatments for neurological conditions (Falsini et al., 2019).

Synthesis and Chemical Properties

- Chemoselective Acetylation : The synthesis and characterization of novel compounds, including the optimization of chemoselective acetylation processes, can provide insights into the modification and enhancement of the chemical's properties. Magadum and Yadav (2018) discuss a relevant process for the chemoselective acetylation of 2-aminophenol, indicating the potential for modifying similar compounds to improve their bioactivity or physicochemical properties (Magadum & Yadav, 2018).

Mécanisme D'action

Target of Action

The primary target of the compound 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .

Mode of Action

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes such as growth and migration .

Biochemical Pathways

The inhibition of c-Met kinase by 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide affects various biochemical pathways. These include pathways involved in cell growth and survival, which are disrupted due to the inhibition of the kinase . The downstream effects of this disruption can lead to the death of cancer cells .

Result of Action

The result of the action of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide is the inhibition of c-Met kinase, leading to the disruption of cellular processes such as growth and migration . This disruption can lead to the death of cancer cells .

Propriétés

IUPAC Name |

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-14-7-3-5-9-16(14)23-18(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-17-10-6-4-8-15(17)2/h3-12H,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQKWXVVFMFBIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

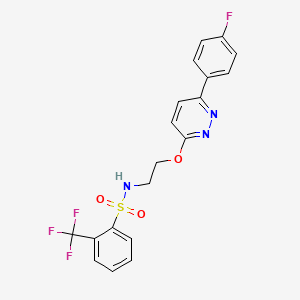

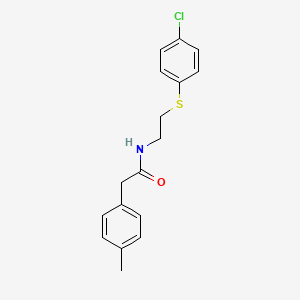

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2728526.png)

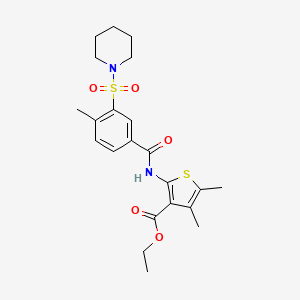

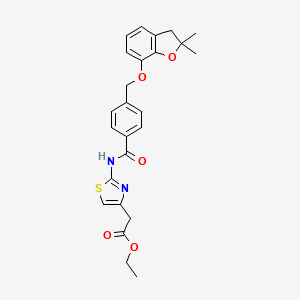

![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2728530.png)

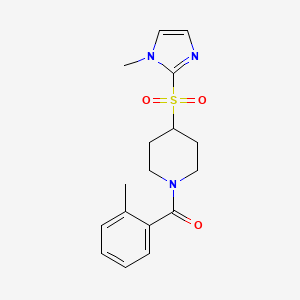

![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2728532.png)

![(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate](/img/structure/B2728535.png)

![1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole](/img/structure/B2728537.png)

![4-methoxy-N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2728544.png)

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2728547.png)